molecular formula C11H28Si3 B106651 Tris(trimethylsilyl)ethene CAS No. 18938-24-4

Tris(trimethylsilyl)ethene

Cat. No. B106651
CAS RN: 18938-24-4
M. Wt: 244.59 g/mol
InChI Key: CUFNUQSBSOKXJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tris(trimethylsilyl)ethene, also known as TTMSE, is a chemical compound that belongs to the family of organosilicon compounds. It is a colorless, odorless, and highly reactive liquid that is widely used in scientific research. TTMSE is known for its unique properties that make it an excellent reagent for various chemical reactions.

Mechanism Of Action

Tris(trimethylsilyl)ethene reacts with various nucleophiles such as water, alcohols, and amines, resulting in the formation of siloxanes. The reaction takes place through the addition of the nucleophile to the carbon-carbon double bond of Tris(trimethylsilyl)ethene, followed by the elimination of trimethylsilyl groups. The mechanism of the reaction can be represented as follows:
(CH3)3SiC=C=CHSi(CH3)3 + H2O → (CH3)3SiCH2CH(OH)Si(CH3)3
(CH3)3SiCH2CH(OH)Si(CH3)3 → (CH3)3SiOSi(CH3)3 + H2C=CHSi(CH3)3

Biochemical And Physiological Effects

Tris(trimethylsilyl)ethene has not been extensively studied for its biochemical and physiological effects. However, studies have shown that Tris(trimethylsilyl)ethene can be used as a precursor for the synthesis of silicon-containing biomaterials. These biomaterials have potential applications in tissue engineering, drug delivery, and medical implants.

Advantages And Limitations For Lab Experiments

Tris(trimethylsilyl)ethene has several advantages in lab experiments. It is a highly reactive reagent that can be used in a wide range of chemical reactions. Tris(trimethylsilyl)ethene is also easy to handle and store. However, Tris(trimethylsilyl)ethene is highly flammable and reactive with water, which can be a limitation in some lab experiments.

Future Directions

There are several future directions for the use of Tris(trimethylsilyl)ethene in scientific research. One potential application is in the synthesis of silicon-containing polymers and materials for use in electronics and optoelectronics. Tris(trimethylsilyl)ethene can also be used as a precursor for the synthesis of silicon-containing biomaterials for tissue engineering and drug delivery. Additionally, Tris(trimethylsilyl)ethene can be used in the preparation of novel catalysts for organic reactions. Further studies are needed to explore these potential applications of Tris(trimethylsilyl)ethene in scientific research.
Conclusion:
In conclusion, Tris(trimethylsilyl)ethene is a highly reactive reagent that is widely used in scientific research. It is synthesized by reacting trimethylsilyl chloride with acetylene in the presence of a catalyst. Tris(trimethylsilyl)ethene has several scientific research applications, including its use in the synthesis of organic compounds, as a protecting group for alcohols and amines, and in the preparation of silicon-containing polymers and materials. Tris(trimethylsilyl)ethene has potential applications in tissue engineering, drug delivery, and medical implants. However, further studies are needed to explore its biochemical and physiological effects and to develop novel applications in scientific research.

Synthesis Methods

Tris(trimethylsilyl)ethene can be synthesized by reacting trimethylsilyl chloride with acetylene in the presence of a catalyst such as copper(I) iodide. The reaction takes place at room temperature and produces Tris(trimethylsilyl)ethene as the main product. The reaction can be represented as follows:
(CH3)3SiCl + HC≡CH → (CH3)3SiC≡CH
(CH3)3SiC≡CH + HC≡CH → (CH3)3SiC=C=CHSi(CH3)3

Scientific Research Applications

Tris(trimethylsilyl)ethene is widely used in scientific research as a reagent for various chemical reactions. It is particularly useful in the synthesis of organic compounds such as alkenes, alkynes, and cyclic compounds. Tris(trimethylsilyl)ethene is also used as a protecting group for alcohols and amines. Additionally, Tris(trimethylsilyl)ethene is used in the preparation of silicon-containing polymers and materials.

properties

CAS RN

18938-24-4

Product Name

Tris(trimethylsilyl)ethene

Molecular Formula

C11H28Si3

Molecular Weight

244.59 g/mol

IUPAC Name

1,2-bis(trimethylsilyl)ethenyl-trimethylsilane

InChI

InChI=1S/C11H28Si3/c1-12(2,3)10-11(13(4,5)6)14(7,8)9/h10H,1-9H3

InChI Key

CUFNUQSBSOKXJH-UHFFFAOYSA-N

SMILES

C[Si](C)(C)C=C([Si](C)(C)C)[Si](C)(C)C

Canonical SMILES

C[Si](C)(C)C=C([Si](C)(C)C)[Si](C)(C)C

Other CAS RN

18938-24-4

synonyms

[2,2-Bis(trimethylsilyl)vinyl](trimethyl)silane

Origin of Product

United States

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